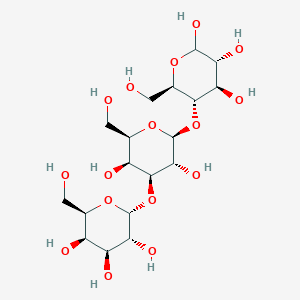
3'-Galactosyllactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units. It is known for its role in various biological processes and its presence in certain glycoproteins and glycolipids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules. Chemical synthesis, on the other hand, may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria and yeast can be genetically engineered to express the necessary glycosyltransferases, enabling the efficient production of the desired oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in high purity.
化学反应分析
Types of Reactions
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols, forming aldehydes or ketones.
Reduction: Sodium borohydride is a mild reducing agent used to reduce carbonyl compounds to alcohols.
Substitution: Acyl chlorides and alkyl halides are used in substitution reactions to introduce acyl or alkyl groups, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, periodate oxidation of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can produce aldehydes or ketones, while reduction with sodium borohydride can yield the corresponding alcohols.
科学研究应用
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is involved in cell-cell recognition processes and can be used to study glycan interactions with proteins.
Industry: The compound can be used in the production of glycosylated products, such as glycoproteins and glycolipids, which have various industrial applications.
作用机制
The mechanism of action of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell signaling, immune response, and protein folding. The compound’s structure allows it to bind to specific carbohydrate-binding proteins, influencing their activity and function.
相似化合物的比较
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can be compared with other similar oligosaccharides, such as:
Alpha-D-galactosyl-(1->3)-D-galactose: This disaccharide lacks the glucose unit present in the trisaccharide.
Beta-D-galactosyl-(1->4)-D-glucose: This disaccharide lacks the alpha-D-galactose unit.
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->3)-D-glucose: This trisaccharide has a different linkage pattern compared to the compound .
The uniqueness of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose lies in its specific linkage pattern and the presence of all three monosaccharide units, which confer distinct biological properties and reactivity.
属性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |
InChI 键 |
ODDPRQJTYDIWJU-HLICEBNFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















